Cas no 160911-18-2 (4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid)

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid is a brominated and nitrated benzoic acid derivative with applications in organic synthesis and pharmaceutical research. Its key structural features—bromine substituents at the 4 and 6 positions, a hydroxyl group at the 3 position, and a nitro group at the 2 position—make it a versatile intermediate for further functionalization. The electron-withdrawing effects of the bromo and nitro groups enhance reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly useful in the synthesis of complex aromatic systems and bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in laboratory and industrial settings.
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid structure
160911-18-2 structure
Product name:4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
CAS No:160911-18-2
MF:C7H3Br2NO5
MW:340.910420656204
MDL:MFCD25959681
CID:2926180
PubChem ID:10593300

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
    • Benzoic acid, 4,6-dibromo-3-hydroxy-2-nitro-
    • 160911-18-2
    • E85926
    • GVPABBXTZOHVHB-UHFFFAOYSA-N
    • DB-128691
    • C7H3Br2NO5
    • SCHEMBL8154581
    • 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
    • MDL: MFCD25959681
    • Inchi: 1S/C7H3Br2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)
    • InChI Key: GVPABBXTZOHVHB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br

Computed Properties

  • Exact Mass: 340.83575 g/mol
  • Monoisotopic Mass: 338.83780 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Molecular Weight: 340.91
  • Topological Polar Surface Area: 103

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P020K5E-250mg
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
160911-18-2 98%
250mg
$286.00 2024-06-20
eNovation Chemicals LLC
Y1103868-5g
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
160911-18-2 95%
5g
$2150 2025-02-26
1PlusChem
1P020K5E-1g
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
160911-18-2 98%
1g
$773.00 2024-06-20
eNovation Chemicals LLC
Y1103868-5g
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
160911-18-2 95%
5g
$1800 2024-07-24
1PlusChem
1P020K5E-100mg
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
160911-18-2 98%
100mg
$168.00 2024-06-20
eNovation Chemicals LLC
Y1103868-5g
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
160911-18-2 95%
5g
$2150 2025-02-26

Additional information on 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

4,6-Dibromo-3-Hydroxy-2-Nitrobenzoic Acid: A Comprehensive Overview

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid, also known by its CAS number CAS No. 160911-18-2, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential biological activities. Recent studies have highlighted its role in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

The molecular structure of 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid consists of a benzoic acid backbone with substituents at positions 2, 3, 4, and 6. The presence of bromine atoms at positions 4 and 6, a hydroxyl group at position 3, and a nitro group at position 2 creates a highly functionalized molecule. These substituents contribute to the compound's reactivity and selectivity in various chemical reactions. The nitro group, in particular, is known for its strong electron-withdrawing properties, which can influence the electronic environment of the molecule and enhance its biological activity.

Recent research has focused on the synthesis and characterization of 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid. One study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing anti-inflammatory agents. The bromine atoms were found to play a critical role in modulating the compound's bioavailability and pharmacokinetic properties. Another study in Organic Letters reported on the application of this compound as an intermediate in the synthesis of complex aromatic systems with potential applications in materials science.

In terms of applications, 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid has shown promise in the field of medicinal chemistry. Its ability to act as a versatile building block for constructing bioactive molecules makes it valuable for drug discovery programs. For instance, researchers have utilized this compound to synthesize derivatives with enhanced antioxidant and anti-cancer properties. The hydroxyl group at position 3 has been implicated in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

The synthesis of CAS No. 160911-18-2 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. A recent paper in Tetrahedron described an efficient synthetic route involving bromination followed by nitration and hydroxylation steps. This method not only improved the overall yield but also minimized side reactions, making it suitable for large-scale production.

In conclusion, 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid is a fascinating compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative chemical products.

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